molecular formula C22H37NO2 B1667382 Anandamide CAS No. 94421-68-8

Anandamide

Cat. No.: B1667382
CAS No.: 94421-68-8
M. Wt: 347.5 g/mol
InChI Key: LGEQQWMQCRIYKG-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anandamide (AEA), identified as N-arachidonoylethanolamine, is an endogenous cannabinoid neurotransmitter first isolated from porcine brain in 1992 . Structurally, it comprises arachidonic acid linked to ethanolamine (Figure 1). It binds to cannabinoid receptors CB1 (central) and CB2 (peripheral), modulating physiological processes such as pain perception, mood, inflammation, and cardiovascular function . Unlike phytocannabinoids like THC, this compound is rapidly degraded by fatty acid amide hydrolase (FAAH), limiting its duration of action . Computational studies reveal its conformational flexibility (e.g., hairpin/U-shape vs. extended forms) and reactivity profiles, which influence interactions with targets like T-type calcium channels (e.g., Cav3.2) and CB1 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anandamide is synthesized through the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine. This process involves the action of phospholipase D, which releases this compound from its precursor . The synthesis can be carried out in vitro using isolated enzymes or in vivo within biological systems.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological tissues, such as animal brains, where it is naturally present. Advanced techniques like high-performance liquid chromatography are used to isolate and purify this compound from complex biological mixtures .

Chemical Reactions Analysis

Table 1: Biosynthetic Pathways of Anandamide

PathwayEnzymes InvolvedReaction StepsKey FindingsSources
NAPE-PLD pathway N-acyltransferase (NAT), NAPE-PLD1. Transfer of arachidonic acid to phosphatidylethanolamine (PE) to form NAPE.
2. Hydrolysis of NAPE by NAPE-PLD to release this compound.
Dominant pathway under basal conditions; confirmed via crystal structure studies of NAPE-PLD–phosphatidylethanolamine complexes.
PLC/Phosphatase pathway Phospholipase C (PLC), PTPN22 phosphatase1. PLC cleaves NAPE to phosphothis compound.
2. Dephosphorylation by phosphatases (e.g., PTPN22) to yield this compound.
Upregulated during bacterial endotoxin (LPS) exposure in macrophages; acts as a salvage pathway when NAPE-PLD is inhibited.
FAAH-mediated synthesis Fatty acid amide hydrolase (FAAH)Conjugation of arachidonic acid and ethanolamine under high substrate conditions.Observed during liver regeneration; requires hyperactivation of phospholipase A2 and D.
  • Key Insight : The PLC/phosphatase pathway is critical in inflammatory contexts, while NAPE-PLD dominates under physiological conditions .

Metabolic Degradation

This compound is rapidly hydrolyzed by FAAH into arachidonic acid and ethanolamine. Alternative oxidative pathways also exist:

Table 2: Metabolic Pathways of this compound

Enzyme/PathwayReaction ProductsInhibitors/ModulatorsFunctional ImpactSources
FAAH Arachidonic acid + ethanolamineURB597, PF-04457845Genetic deletion of faah in mice increases brain this compound 15-fold.
Cyclooxygenase-2 (COX-2) Prostaglandin ethanolamides (e.g., PG-EA)NSAIDs (e.g., ibuprofen)PG-EA metabolites activate peroxisome proliferator-activated receptors.
Lipoxygenase (LOX) HydroperoxyeicosatetraenoylethanolamideNDGA (nordihydroguaiaretic acid)LOX metabolites may contribute to oxidative stress signaling.
  • Pharmacological Note : Paracetamol (acetaminophen) is metabolized by FAAH into AM404, a compound that inhibits this compound reuptake and activates TRPV1 receptors, enhancing its analgesic effects .

Transport Mechanisms

This compound’s membrane transport involves lipid-binding partners and heat shock proteins:

Key Findings:

  • Cholesterol interaction : this compound preferentially binds cholesterol via hydrogen bonding, forming a complex that facilitates its movement to the CB1 receptor .

  • Heat shock proteins (Hsp70s) : Mediate intracellular transport of this compound, ensuring its delivery to metabolic enzymes like FAAH .

  • Ceramide binding : Competes with cholesterol for this compound binding, potentially modulating endocannabinoid signaling in lipid-rich membranes .

Table 3: Compounds Affecting this compound Levels

CompoundMechanism of ActionEffect on this compoundTherapeutic RelevanceSources
Guineesine This compound reuptake inhibitor↑ Extracellular this compound levelsFound in black pepper; enhances CB1 signaling.
URB597 FAAH inhibitor↑ this compound accumulation in tissuesTested for anxiety and pain disorders.
LPS (Endotoxin) Upregulates PLC/phosphatase pathway↑ this compound synthesis in macrophagesLinked to septic shock pathophysiology.

Research Implications

  • Neuropsychiatric Disorders : Reduced NAPE-PLD expression and elevated FAAH activity correlate with autism spectrum disorder (ASD) phenotypes in rodent models .

  • Liver Regeneration : this compound synthesized via FAAH-mediated conjugation promotes hepatocyte proliferation via CB1/CB2 receptors, highlighting a non-canonical biosynthetic route .

  • Tool Development : High-throughput screening identified NAPE-PLD inhibitors (e.g., LEI-401) to study this compound’s role in fear memory erasure .

Scientific Research Applications

Immunological Applications

Anandamide has been shown to modulate immune responses through its action on cannabinoid receptors, particularly CB1 and CB2 receptors.

Key Findings:

  • This compound influences the differentiation and function of monocyte-derived Langerhans cells, promoting a Th1 phenotype while reducing pro-inflammatory cytokine production such as interleukin-6 and tumor necrosis factor-alpha at specific concentrations .
  • The anti-inflammatory effects of this compound are significant in conditions like psoriasis and atopic dermatitis, suggesting its potential as a therapeutic agent in managing inflammatory skin diseases .

Table 1: Effects of this compound on Immune Cells

Concentration (nM)Cytokines AffectedEffect
3 - 30IL-6, IL-8Decreased production
300 - 3000TNFα, IFNγ, IL-4Inhibition of production

Neuroscience Applications

This compound's role in sleep regulation has been highlighted in studies demonstrating its soporific effects mediated through adenosine pathways.

Study Overview:

  • In a controlled study with rats, systemic administration of this compound resulted in increased levels of adenosine in the basal forebrain, correlating with enhanced slow-wave sleep . The effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the sleep-inducing properties are primarily mediated through the CB1 receptor.

Table 2: Impact of this compound on Sleep

MeasurementResult
Adenosine LevelsIncreased post-anandamide injection
Slow-Wave Sleep DurationSignificant increase observed

Psychiatric Applications

Research indicates that this compound may alleviate symptoms associated with psychiatric disorders.

Case Study Insights:

  • A study suggests that cannabidiol enhances this compound signaling, which may help alleviate psychotic symptoms in schizophrenia patients. This interaction underscores the potential for developing treatments focusing on endocannabinoid modulation for mental health disorders .

Table 3: this compound and Psychiatric Disorders

DisorderMechanismOutcome
SchizophreniaEnhanced signaling via cannabidiolReduction in psychotic symptoms

Cardiovascular Health

The relationship between this compound and cardiovascular health is gaining attention due to its potential therapeutic effects.

Research Findings:

  • This compound interacts with the cardiovascular system by influencing nitric oxide signaling and renal physiology. This interaction is crucial for understanding how this compound could be utilized in developing new therapies for cardiovascular diseases .

Table 4: this compound's Effects on Cardiovascular Health

ParameterEffect
Nitric Oxide LevelsModulation observed
Renal FunctionPotential therapeutic implications

Comparison with Similar Compounds

Δ⁹-Tetrahydrocannabinol (THC)

Property Anandamide THC
Origin Endogenous Exogenous (Cannabis plant)
Receptor Affinity Binds CB1/CB2 with lower potency High affinity for CB1/CB2
Potency 1.3–18× less potent than THC in mice behavioral assays Potent psychoactive effects
Duration Short-lived (rapid FAAH degradation) Prolonged (resists enzymatic breakdown)
Structural Similarity Shares arachidonate backbone Similar core structure but with cyclic terpenoid modifications
Functional Differences Effects not fully blocked by CB1 antagonists (e.g., SR 141716A) Effects mediated primarily via CB1

Key Findings :

  • THC mimics this compound’s binding to CB1 but induces stronger psychoactive effects due to higher receptor affinity and metabolic stability .
  • This compound’s antinociceptive and hypothermic effects are shorter-lived and less potent than THC .

2-Arachidonoylglycerol (2-AG)

Property This compound 2-AG
Receptor Efficacy Partial agonist at CB2 (~34% efficacy) Full agonist at CB2
Synthesis Derived from N-acylphosphatidylethanolamine Produced from diacylglycerol lipase
Functional Role Mood regulation, pain modulation Immune response, neuroprotection
Interaction Antagonizes 2-AG’s CB2 activity Dominant endocannabinoid in immune cells

Key Findings :

  • 2-AG exhibits higher efficacy at CB2, making it critical in immune regulation, while this compound modulates neuronal CB1 more prominently .

Meththis compound

  • Structure : Synthetic analog with methyl group enhancing resistance to FAAH .
  • Pharmacology :
    • Longer-lasting effects than this compound in self-administration studies (similar to THC) .
    • Effective in reinforcing drug-taking behavior in primates, suggesting enhanced stability and receptor engagement .

Virodhamine

  • Vasorelaxation : Shows comparable potency to this compound (pEC₅₀ ~5.1 vs. 5.0 in pulmonary arteries) but distinct metabolic pathways .
  • Receptor Activity : Acts as a partial agonist/antagonist at CB1, contrasting this compound’s partial agonism .

NMP Compounds (NMP-4, NMP-7, NMP-181)

  • Structural Differences: Carbazole group vs. This compound’s arachidonate-ethanolamine structure .
  • Shared Targets : Both modulate T-type calcium channels (Cav3.2) and CB1, useful in pain management .
  • Reactivity : Lower electrophilicity index in this compound’s open-ring conformers vs. NMPs, affecting interaction dynamics .

Pharmacokinetic and Metabolic Comparisons

Compound Transport Mechanism Degradation Pathway Inhibitors/Modulators
This compound Carrier-mediated uptake (debated) FAAH Ibuprofen (mixed inhibition, Kᵢ = 82 µM)
THC Passive diffusion CYP450 liver enzymes CYP3A4 inhibitors (e.g., ketoconazole)
2-AG Not well-characterized Monoacylglycerol lipase JZL184

Key Insights :

  • This compound uptake involves facilitated diffusion, but specific transporters remain unconfirmed .
  • FAAH inhibitors (e.g., MAFP) prolong this compound’s half-life, whereas THC’s metabolism is unaffected .

Functional and Therapeutic Implications

  • Pain Management : this compound and NMPs target T-type calcium channels, but NMPs exhibit higher structural stability for prolonged analgesia .
  • Mood Disorders : this compound’s rapid degradation limits antidepressant efficacy vs. THC’s sustained CB1 activation .
  • Cardiovascular Effects : this compound reduces L-type calcium currents in cardiomyocytes (IC₅₀ = 1.3 µM), offering antiarrhythmic benefits absent in THC .

Biological Activity

Anandamide (AEA), an endocannabinoid, plays a crucial role in various physiological processes through its interaction with cannabinoid receptors, primarily CB1 and CB2. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on behavior, and implications for health.

This compound is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) through the action of enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and phospholipases A2 and C . Once synthesized, this compound binds to cannabinoid receptors, influencing various signaling pathways.

Table 1: this compound Receptor Interactions

Receptor TypeLocationPrimary Effects
CB1Central Nervous SystemModulates neurotransmitter release, pain perception, mood regulation
CB2Peripheral tissuesInvolved in immune response modulation

2. Behavioral Effects

Research indicates that this compound has significant behavioral effects, particularly in animal models. For instance, studies involving FAAH knockout mice (which lack the enzyme responsible for this compound degradation) show that these mice exhibit enhanced sensitivity to this compound, leading to pronounced analgesic and sedative effects .

Case Study: FAAH Knockout Mice

  • Objective : To assess the behavioral responses to this compound.
  • Findings :
    • This compound administration resulted in:
      • 84% reduction in spontaneous activity
      • Significant analgesia (89% maximum effect)
      • Induction of cataleptic behavior (88% of test group)
      • Hypothermia (7.9°C decrease in rectal temperature)

3. Cognitive and Neurochemical Effects

This compound also influences cognitive functions and neurochemical pathways. A study demonstrated that low doses of this compound improved food intake and cognitive function in mice subjected to dietary restrictions. It was observed that this compound administration increased norepinephrine and dopamine levels while decreasing serotonin concentrations .

Table 2: Neurotransmitter Changes Post-Anandamide Administration

NeurotransmitterChange ObservedStatistical Significance
NorepinephrineIncreasedP < 0.01
DopamineIncreasedP < 0.05
SerotoninDecreasedP < 0.001

4. Sleep Induction and Adenosine Levels

This compound has been shown to enhance sleep by increasing extracellular adenosine levels. In a microdialysis study with rats, this compound administration significantly elevated adenosine levels and promoted slow-wave sleep .

5. Clinical Implications

The modulation of this compound levels has therapeutic potential, particularly in psychiatric disorders. A recent clinical trial indicated that cannabidiol (CBD) treatment could influence plasma this compound levels in individuals with cannabis use disorder, suggesting a possible avenue for managing anxiety and depression related to cannabis withdrawal .

6. Summary of Research Findings

This compound's biological activity encompasses a range of effects on behavior, cognition, and physiological processes through its interaction with cannabinoid receptors. Its rapid catabolism by FAAH limits its duration of action but also highlights the potential for pharmacological interventions targeting the endocannabinoid system.

Table 3: Summary of this compound's Biological Activities

ActivityDescription
Pain ReliefAnalgesic effects via CB1 receptor activation
Mood RegulationModulation of neurotransmitter release
Cognitive EnhancementImprovement in learning and memory functions
Sleep InductionIncreases in adenosine levels promoting sleep

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for anandamide synthesis and degradation in neural tissues?

this compound is synthesized via two main pathways:

  • NAPE-PLD pathway : N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) cleaves N-arachidonoyl phosphatidylethanolamine (NAPE) to produce this compound . This pathway is predominant in brain regions like the hippocampus and thalamus .
  • PLC/phosphatase pathway : Phospholipase C (PLC) generates phosphothis compound from NAPE, which is dephosphorylated by phosphatases (e.g., PTPN22) to yield this compound. This pathway is critical in macrophages under inflammatory conditions .

Degradation occurs via fatty acid amide hydrolase (FAAH) , which hydrolyzes this compound into arachidonic acid and ethanolamine. FAAH inhibitors (e.g., URB597) are used experimentally to prolong this compound signaling .

Methodological Note: Subcellular fractionation of brain tissue and radiolabeled substrate assays (e.g., [¹⁴C]ethanolamine) are key for studying synthesis kinetics .

Q. How are in vivo behavioral effects of this compound assessed experimentally?

Behavioral studies often use:

  • Rodent models : Electrically evoked twitch responses (e.g., mouse vas deferens assay) to test cannabinoid receptor agonism .
  • Attention-task paradigms : Dose-response analyses with this compound, controlling for time-dependent effects (data collected within 10 minutes post-administration) .
  • Statistical frameworks : Mixed-effects models (e.g., SAS Proc Mixed) for repeated measures, with post-hoc Tukey tests to adjust for multiple comparisons .

Key Consideration: Short half-life of this compound necessitates precise timing for data collection to avoid confounding degradation effects .

Q. What techniques validate this compound’s interaction with cannabinoid receptors?

  • Radioligand binding assays : Competitive inhibition studies using synaptosomal membranes and radiolabeled probes (e.g., [³H]CP55,940) confirm receptor affinity .
  • Functional assays : Adenylate cyclase inhibition or calcium channel modulation in transfected cells (e.g., CHO cells expressing CB1/CB2) .
  • Electrophysiology : Hippocampal slice recordings demonstrate this compound’s inhibition of long-term potentiation (LTP), linking it to memory modulation .

Advanced Research Questions

Q. How can contradictory findings on this compound transport mechanisms be resolved?

Two hypotheses exist:

  • Carrier-mediated transport : Supported by inhibition studies with AM404, which blocks high-affinity uptake in neurons and astrocytes .
  • Simple diffusion : Evidence from initial uptake rates (<1 minute) in neuroblastoma cells shows no saturation, suggesting diffusion-driven transport .

Methodological Insight: Discrepancies arise from experimental timelines. Prolonged incubations (>5 minutes) reflect FAAH-mediated degradation saturation, not transport . Use kinetic assays with short time frames and FAAH-knockout models to isolate transport mechanisms.

Q. What role does this compound play in embryo implantation and fertility?

  • Blastocyst implantation : this compound levels peak during ovulation and correlate with estradiol, modulating uterine receptivity. Excess this compound (e.g., from THC) disrupts implantation .
  • Clinical relevance : Hair this compound concentrations are proposed as biomarkers for infertility, though predictive validity remains unestablished .

Experimental Models: In vitro embryo co-culture systems and LC-MS quantification of uterine fluid this compound are used to study thresholds for successful implantation .

Q. How does this compound interact with non-cannabinoid receptor systems (e.g., TRPV1 or NO pathways)?

  • TRPV1 activation : this compound binds vanilloid receptors, contributing to nociception. This is studied using TRPV1 antagonists (e.g., capsazepine) in thermal hyperalgesia models .
  • NO-mediated vasodilation : In renal vasculature, this compound induces CB1-dependent nitric oxide release, measured via L-NAME-sensitive arteriole dilation in perfused kidney assays .

Advanced Technique: Simultaneous measurement of NO (e.g., Griess assay) and this compound (LC-MS/MS) in endothelial cell cultures .

Q. What epigenetic mechanisms regulate this compound signaling?

Emerging research highlights:

  • DNA methylation : FAAH promoter methylation inversely correlates with this compound degradation rates in stress models.
  • Histone modification : HDAC inhibitors upregulate CB1 expression in neuronal cultures, enhancing this compound sensitivity .

Future Directions: Single-cell RNA-seq and ChIP-seq in FAAH-knockout models to map chromatin accessibility changes .

Q. Future Research Directions

  • Imaging : PET tracers for real-time this compound flux in living tissue .
  • Cross-species studies : Comparative metabolomics in PTSD models to validate hair this compound as a biomarker .
  • Gene editing : CRISPR-Cas9 modulation of NAPE-PLD/PTPN22 to dissect pathway-specific roles in inflammation .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017453
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94421-68-8
Record name Anandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.